molecular formula C6H9BrO B8218418 (R)-3-(Bromomethyl)cyclopentan-1-one

(R)-3-(Bromomethyl)cyclopentan-1-one

Cat. No.: B8218418
M. Wt: 177.04 g/mol
InChI Key: LJSZKWGYJBUAKF-RXMQYKEDSA-N
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Description

®-3-(Bromomethyl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It features a bromomethyl group attached to the third carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(Bromomethyl)cyclopentan-1-one can be achieved through several methods:

    Bromination of Cyclopentanone: One common method involves the bromination of cyclopentanone using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Chiral Synthesis: To obtain the ®-enantiomer, chiral synthesis techniques such as asymmetric catalysis or the use of chiral auxiliaries can be employed.

Industrial Production Methods

In an industrial setting, the production of ®-3-(Bromomethyl)cyclopentan-1-one may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies might be used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

®-3-(Bromomethyl)cyclopentan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Substituted cyclopentanones with various functional groups.

    Reduction: Cyclopentanol derivatives.

    Oxidation: Cyclopentanone carboxylic acids.

Scientific Research Applications

®-3-(Bromomethyl)cyclopentan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-3-(Bromomethyl)cyclopentan-1-one depends on its specific application:

    As a Synthetic Intermediate: It acts as a building block in various chemical reactions, facilitating the formation of more complex structures.

    In Biological Systems: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Bromomethyl)cyclopentan-1-one: The enantiomer of the compound, with similar chemical properties but different biological activity.

    3-(Chloromethyl)cyclopentan-1-one: A similar compound with a chlorine atom instead of a bromine atom.

    3-(Hydroxymethyl)cyclopentan-1-one: A related compound with a hydroxyl group instead of a bromomethyl group.

Properties

IUPAC Name

(3R)-3-(bromomethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSZKWGYJBUAKF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)C[C@@H]1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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